molecular formula C20H14N4 B14240078 3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile CAS No. 506429-61-4

3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile

Cat. No.: B14240078
CAS No.: 506429-61-4
M. Wt: 310.4 g/mol
InChI Key: UWKWVGUGTHPJTJ-UHFFFAOYSA-N
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Description

3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile is a chemical compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylaniline with a suitable naphthyridine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized naphthyridine compounds .

Scientific Research Applications

3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its pharmacological activities.

    Industry: It is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

  • 1,6-Naphthyridine
  • 1,5-Naphthyridine
  • Benzo[h][1,6]naphthyridine

Uniqueness

3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

506429-61-4

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

3-(4-methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile

InChI

InChI=1S/C20H14N4/c1-13-6-8-16(9-7-13)23-20-17(11-21)19-15(12-22-20)10-14-4-2-3-5-18(14)24-19/h2-10,12H,1H3,(H,22,23)

InChI Key

UWKWVGUGTHPJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N

Origin of Product

United States

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